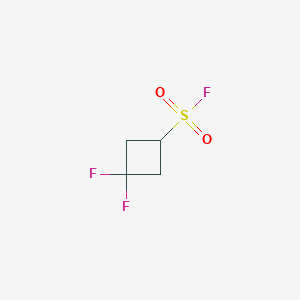
3,3-Difluorocyclobutane-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Difluorocyclobutane-1-sulfonyl fluoride is a chemical compound characterized by a four-membered cyclobutane ring with two fluorine atoms attached at the 3rd positions (gem-difluoro). This ring system is linked to a sulfonyl fluoride (SO2F) group at the first position of the cyclobutane. The presence of fluorine atoms can alter the electronic properties of the ring and influence its reactivity, while the sulfonyl fluoride group is a highly reactive electrophile .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluorocyclobutane-1-sulfonyl fluoride typically involves the transformation of sulfonates or sulfonic acids to sulfonyl fluorides. A common method is the one-pot synthesis, which features mild reaction conditions using readily available and easy-to-operate reagents .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves the use of sulfonyl chlorides as intermediates, which are then converted to sulfonyl fluorides through nucleophilic substitution reactions.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Difluorocyclobutane-1-sulfonyl fluoride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is susceptible to nucleophilic attack by various nucleophiles like alcohols, amines, or thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alcohols (ROH), amines (RNH2), and thiols (RSH).
Hydrolysis: This reaction occurs in the presence of water, often under acidic or basic conditions.
Major Products Formed
Applications De Recherche Scientifique
3,3-Difluorocyclobutane-1-sulfonyl fluoride is used in various scientific research applications, including:
Chemistry: It is used as a reagent for the modification of organic molecules, enhancing their properties and reactivity.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3-Difluorocyclobutane-1-sulfonyl fluoride involves its highly reactive sulfonyl fluoride group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it a valuable tool for studying enzyme mechanisms and designing enzyme inhibitors.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Difluorocyclobutane-1-sulfonyl chloride: This compound is similar in structure but contains a sulfonyl chloride group instead of a sulfonyl fluoride group.
Perfluorobutanesulfonyl fluoride: Another similar compound with a perfluorinated butane chain.
Uniqueness
3,3-Difluorocyclobutane-1-sulfonyl fluoride is unique due to its combination of a cyclobutane ring and a sulfonyl fluoride group. This structure imparts distinct electronic properties and reactivity, making it valuable for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C4H5F3O2S |
|---|---|
Poids moléculaire |
174.14 g/mol |
Nom IUPAC |
3,3-difluorocyclobutane-1-sulfonyl fluoride |
InChI |
InChI=1S/C4H5F3O2S/c5-4(6)1-3(2-4)10(7,8)9/h3H,1-2H2 |
Clé InChI |
RXMXJISICNGRAY-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(F)F)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















